molecular formula C19H8Cl2F3N5OS B10955667 3-Chloro-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Chloro-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10955667
M. Wt: 482.3 g/mol
InChI Key: CKGQXNTXJOPPCZ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple functional groups, including chlorophenyl, thienyl, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with nitriles under specific conditions.

    Functional group modifications: Chlorination, thiolation, and trifluoromethylation reactions are carried out to introduce the respective functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing chromatography, crystallization, or distillation methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole: Lacks the pyrazolo[1,5-a]pyrimidine core.

    5-(3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)-1,2,4-oxadiazole: Lacks the 4-chlorophenyl group.

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,2,4-OXADIAZOLE lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H8Cl2F3N5OS

Molecular Weight

482.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H8Cl2F3N5OS/c20-10-5-3-9(4-6-10)16-26-18(30-28-16)15-14(21)17-25-11(12-2-1-7-31-12)8-13(19(22,23)24)29(17)27-15/h1-8H

InChI Key

CKGQXNTXJOPPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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